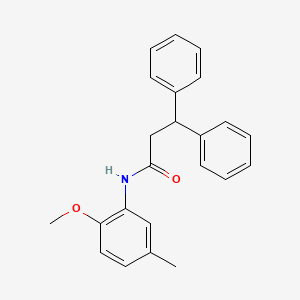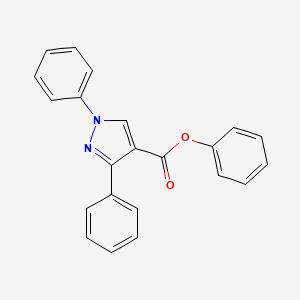
N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide, also known as MMMP, is a chemical compound that belongs to the class of amides. It is a white, crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. MMMP has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and signaling pathways in the body. N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its broad range of pharmacological activities, which makes it a versatile tool for studying various biological processes. However, one limitation is the lack of information on its pharmacokinetic properties, which makes it difficult to determine the optimal dosage and administration route for in vivo studies.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Additionally, future research could focus on developing more efficient synthesis methods for N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide and its analogs, as well as optimizing its pharmacokinetic properties for in vivo studies.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide can be synthesized through a multistep process involving the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,3-diphenylpropylamine. The final product is obtained after recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is its use as a potential drug candidate for the treatment of various diseases. N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in preclinical studies.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-17-13-14-22(26-2)21(15-17)24-23(25)16-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,20H,16H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFKIVWHQBRPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-3,3-diphenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5801450.png)
![5-phenyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5801461.png)

![N-(4,6-dimethyl-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5801471.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5801481.png)


![N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)
![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)
![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)


![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)